

2-Bromo-4,4-dimethylhexane molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-4,4-dimethylhexane

Cat. No.: B13617287

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Technical Guide: 2-Bromo-4,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-4,4-dimethylhexane**, with a focus on its molecular characteristics. The information herein is intended to support research and development activities where this compound is of interest.

Core Molecular Data

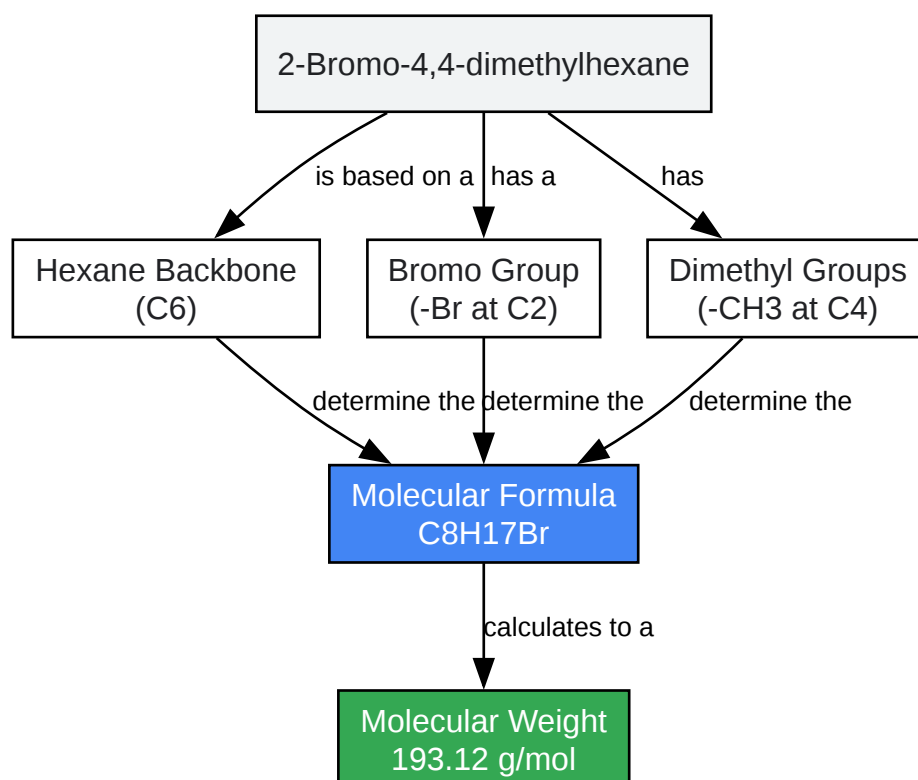
The fundamental molecular properties of **2-Bromo-4,4-dimethylhexane** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property	Value
Molecular Formula	C ₈ H ₁₇ Br ^{[1][2][3]}
Molecular Weight	193.12 g/mol ^{[1][2][3]}
CAS Number	1486681-07-5 ^[1]

Structural and Chemical Identity

2-Bromo-4,4-dimethylhexane is a halogenated alkane. Its structure consists of a hexane backbone with a bromine atom substituted at the second carbon and two methyl groups attached to the fourth carbon.

The relationship between the compound's name, its structural components, and its fundamental properties is illustrated in the diagram below.



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Caption: Logical relationship of **2-Bromo-4,4-dimethylhexane**'s nomenclature and properties.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **2-Bromo-4,4-dimethylhexane** are not readily available in the public domain, generalized methods for the characterization of similar bromoalkanes can be applied. The following are representative protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), which are standard techniques for the structural elucidation and purity assessment of such compounds.

General Protocol for ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the bromoalkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- **Instrumentation:** Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz).
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
- **Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to deduce the connectivity of the atoms.

General Protocol for Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. It is frequently used to determine the purity of a sample.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the bromoalkane in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).
- **Instrumentation:** Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- **Injection:** Inject a small volume (e.g., 1 μL) of the prepared sample into the heated injection port of the GC.

- **Separation:** The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. An appropriate temperature program for the oven is crucial for good separation.
- **Detection and Analysis:** The separated components are detected as they exit the column, producing a chromatogram. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks. For structural confirmation, the mass spectrum of the peak of interest can be analyzed if a GC-MS system is used.

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References

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